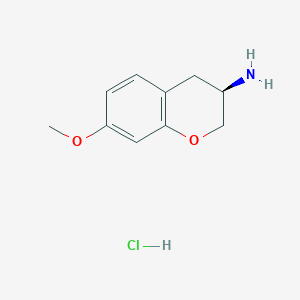

(R)-7-Methoxychroman-3-amine hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-7-Methoxychroman-3-amine hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its chroman structure, which is a benzopyran derivative, and an amine group at the 3-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Methoxychroman-3-amine hydrochloride typically involves several steps:

Starting Material: The synthesis begins with a suitable chroman derivative.

Methoxylation: Introduction of a methoxy group at the 7-position.

Amination: Introduction of an amine group at the 3-position using reagents like ammonia or amines under specific conditions.

Resolution: Separation of the ®-enantiomer from the racemic mixture using chiral resolution techniques.

Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods often involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for chiral resolution to ensure high purity of the ®-enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-7-Methoxychroman-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted chroman derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, ®-7-Methoxychroman-3-amine hydrochloride is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, ®-7-Methoxychroman-3-amine hydrochloride is explored for its therapeutic potential. Its structure suggests it could be useful in developing treatments for neurological disorders due to its ability to interact with neurotransmitter systems.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-7-Methoxychroman-3-amine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application, but it often involves altering neurotransmitter levels or enzyme activity.

Comparison with Similar Compounds

Similar Compounds

(S)-7-Methoxychroman-3-amine hydrochloride: The enantiomer of the compound, which may have different biological activities.

7-Methoxychroman-3-amine: The non-chiral version without the hydrochloride salt.

7-Hydroxychroman-3-amine: A similar compound with a hydroxyl group instead of a methoxy group.

Uniqueness

®-7-Methoxychroman-3-amine hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds. This makes it particularly valuable in applications requiring high specificity, such as drug development.

Biological Activity

(R)-7-Methoxychroman-3-amine hydrochloride is a chemical compound with significant potential in pharmacology due to its unique structural characteristics. This compound features a methoxy group at the 7th position and an amine group at the 3rd position of the chroman structure, which influences its biological activity. This article delves into its biological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

The molecular formula of (R)-7-Methoxychroman-3-amine hydrochloride is C₁₅H₁₅ClN₁O₂, with a molecular weight of approximately 215.67 g/mol. The synthesis of this compound typically involves introducing the methylamine group to the chroman structure under controlled conditions to enhance yield and purity. Industrial methods may utilize specific catalysts and optimized reaction conditions to achieve desired outcomes.

Potential Therapeutic Applications

- Neuropharmacology : Given its potential interaction with serotonin and dopamine receptors, (R)-7-Methoxychroman-3-amine hydrochloride could be explored for applications in treating mood disorders or neurodegenerative diseases.

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting that (R)-7-Methoxychroman-3-amine hydrochloride may also provide protective effects against oxidative stress .

- Anti-inflammatory Effects : The chroman structure is known for anti-inflammatory activity, which could extend to this compound, making it a candidate for further research in inflammatory conditions .

In Vitro Studies

In vitro studies on related chroman derivatives have shown varying degrees of biological activity:

- Cytotoxicity : A study on novel derivatives of methoxychromans indicated potential cytotoxic effects against cancer cell lines, suggesting that (R)-7-Methoxychroman-3-amine hydrochloride may also possess anticancer properties .

- Enzyme Inhibition : Research into flavonoid derivatives has shown that certain compounds can inhibit pancreatic lipase, a key enzyme in fat digestion, indicating potential applications in obesity management .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Methoxy-chroman | Lacks amine group | Simpler structure; serves as a precursor |

| Chroman-3-yl-methylamine | Lacks methoxy group | Different functional profile |

| (R)-8-Methoxychroman-4-amine hydrochloride | Methoxy at position 8; amine at position 4 | Variation in positioning affects biological activity |

| (R)-6-Methoxychroman-4-amine hydrochloride | Methoxy at position 6; amine at position 4 | Similar but distinct pharmacological properties |

This table highlights the unique structural aspects of (R)-7-Methoxychroman-3-amine hydrochloride compared to its analogs, emphasizing its potential for diverse biological activities.

Properties

Molecular Formula |

C10H14ClNO2 |

|---|---|

Molecular Weight |

215.67 g/mol |

IUPAC Name |

(3R)-7-methoxy-3,4-dihydro-2H-chromen-3-amine;hydrochloride |

InChI |

InChI=1S/C10H13NO2.ClH/c1-12-9-3-2-7-4-8(11)6-13-10(7)5-9;/h2-3,5,8H,4,6,11H2,1H3;1H/t8-;/m1./s1 |

InChI Key |

MEDKKMCXWLRRSU-DDWIOCJRSA-N |

Isomeric SMILES |

COC1=CC2=C(C[C@H](CO2)N)C=C1.Cl |

Canonical SMILES |

COC1=CC2=C(CC(CO2)N)C=C1.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.